molecular formula C13H21Cl2NO B15290204 (1R,2S)-erythro-Dihydro Bupropion Hydrochloride

(1R,2S)-erythro-Dihydro Bupropion Hydrochloride

Cat. No.: B15290204
M. Wt: 278.21 g/mol
InChI Key: YZHVQDVGTAELNB-CSDGMEMJSA-N
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Description

(1R,2S)-erythro-Dihydro Bupropion Hydrochloride is a stereoisomer of bupropion, a well-known antidepressant and smoking cessation aid. This compound is a chiral molecule, meaning it has a specific three-dimensional arrangement that distinguishes it from its enantiomers. The erythro form refers to the specific spatial arrangement of the substituents around the chiral centers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2S)-erythro-Dihydro Bupropion Hydrochloride typically involves the reduction of bupropion. One common method includes the use of sodium borohydride as a reducing agent. The reaction is carried out in an appropriate solvent, such as methanol, under controlled temperature conditions to ensure the selective formation of the desired stereoisomer .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction parameters to maximize yield and purity. The final product is often purified using techniques such as recrystallization or chromatography to ensure the desired stereoisomer is obtained .

Chemical Reactions Analysis

Types of Reactions

(1R,2S)-erythro-Dihydro Bupropion Hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various hydroxylated and aminated derivatives, which can have different pharmacological properties compared to the parent compound .

Scientific Research Applications

(1R,2S)-erythro-Dihydro Bupropion Hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of (1R,2S)-erythro-Dihydro Bupropion Hydrochloride involves the inhibition of norepinephrine and dopamine reuptake. This leads to increased levels of these neurotransmitters in the synaptic cleft, enhancing mood and reducing cravings associated with nicotine withdrawal. The compound interacts with specific molecular targets, including the norepinephrine transporter and dopamine transporter .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(1R,2S)-erythro-Dihydro Bupropion Hydrochloride is unique due to its specific stereochemistry, which influences its pharmacological activity and metabolic pathways. Its ability to selectively inhibit norepinephrine and dopamine reuptake distinguishes it from other similar compounds, making it a valuable tool in both research and therapeutic applications .

Properties

Molecular Formula

C13H21Cl2NO

Molecular Weight

278.21 g/mol

IUPAC Name

(1R,2S)-2-(tert-butylamino)-1-(3-chlorophenyl)propan-1-ol;hydrochloride

InChI

InChI=1S/C13H20ClNO.ClH/c1-9(15-13(2,3)4)12(16)10-6-5-7-11(14)8-10;/h5-9,12,15-16H,1-4H3;1H/t9-,12-;/m0./s1

InChI Key

YZHVQDVGTAELNB-CSDGMEMJSA-N

Isomeric SMILES

C[C@@H]([C@@H](C1=CC(=CC=C1)Cl)O)NC(C)(C)C.Cl

Canonical SMILES

CC(C(C1=CC(=CC=C1)Cl)O)NC(C)(C)C.Cl

Origin of Product

United States

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